methyl 2-((5-(benzo[d][1,3]dioxol-5-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)acetate
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Overview
Description
“Methyl 2-((5-(benzo[d][1,3]dioxol-5-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)acetate” is a complex organic compound. It contains a benzo[d][1,3]dioxol-5-yl group, which is a structural motif found in many natural products . The molecule also contains a 1,2,4-triazol-3-yl group, which is a type of heterocyclic compound .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . For instance, organoselenium compounds incorporating a benzo[d][1,3]dioxole subunit have been synthesized . The process involved the transformation of diselenide into various synthetically important unsymmetrical monoselenides by cleavage of the Se–Se bond with sodium borohydride or rongalite, followed by the addition of suitable electrophiles .Molecular Structure Analysis
The molecular structure of similar compounds has been studied using various techniques, including multinuclear NMR (1H, 13C, and 77Se), IR, and mass spectrometry . Single crystal X-ray crystallographic results and molecular geometry have also been reported .Chemical Reactions Analysis
The chemical reactions involving similar compounds have been studied . For example, the reaction mixture was filtered and the filtrate was concentrated under vacuum to remove the solvent. The residue was then dissolved in dichloromethane, successively washed with 5% NaOH solution and water to pH = 7, and finally dried with anhydrous Na2SO4 .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been characterized by elemental analysis and various spectroscopic techniques . Thermal decomposition behavior has also been studied by thermogravimetric analysis .Scientific Research Applications
Anticancer Agent Development
The benzo[d][1,3]dioxol-5-yl group, a component of SMR000122443, has been utilized in the design and synthesis of compounds with significant anticancer activity. These compounds have been evaluated against various cancer cell lines, including prostate, pancreatic, and acute lymphoblastic leukemia cells. The structure–activity relationship studies of these molecules have led to the identification of analogs with potent inhibitory concentrations, indicating the potential of SMR000122443 as a template for developing new anticancer agents .
Organoselenium Compound Synthesis
SMR000122443’s structural motif is integral to the synthesis of novel organoselenium compounds. These compounds have been characterized by various spectroscopic techniques and have shown potential applications in organic synthesis, pharmaceutics, ligand chemistry, semiconducting materials, biochemistry, and catalysis. The benzo[d][1,3]dioxol-5-yl group’s presence in compounds is associated with pharmaceutical and biological applications, including antitumor and antimicrobial activities .
Antitumor Activity Screening
Compounds containing the benzo[d][1,3]dioxol-5-yl group have been synthesized and tested for their antitumor activities against cell lines such as HeLa, A549, and MCF-7. Some of these compounds have shown potent growth inhibition properties, which suggests that SMR000122443 could be used as a starting point for the development of new antitumor agents .
Heavy Metal Ion Detection
The compound has been used in the development of sensors for the detection of carcinogenic heavy metal ions like lead (Pb^2+). A sensitive and selective sensor for Pb^2+ was developed using a thin layer of a compound related to SMR000122443 on a glassy carbon electrode with a conducting polymer matrix. This application demonstrates the compound’s potential in environmental monitoring and public health safety .
Antiproliferative Activity
The benzo[d][1,3]dioxol-5-yl group in SMR000122443 has been part of compounds evaluated for their antiproliferative activity against various cancer cells. The results of these studies contribute to the understanding of the compound’s role in inhibiting cell proliferation, which is crucial for cancer treatment strategies .
Bioactive Compound Synthesis
The structural motif of SMR000122443 is found in many natural products and synthetic compounds with significant bioactivity. This includes the synthesis of compounds with inotropic and vasodilatory effects, highlighting the compound’s relevance in the development of new medications with cardiovascular applications .
Mechanism of Action
Target of Action
Compounds with similar structures have been reported to interact with various targets, such as molecular chaperones like dnak .
Mode of Action
It’s known that compounds with similar structures can interfere with the interaction between their targets and other molecules . For instance, some compounds can block the formation of biofilms by inhibiting the interaction between a molecular chaperone and other molecules .
Biochemical Pathways
Compounds with similar structures have been reported to affect various pathways, leading to a wide range of downstream effects .
Pharmacokinetics
The pharmacokinetics of similar compounds have been studied . These studies can provide insights into the potential ADME properties of SMR000122443.
Result of Action
Compounds with similar structures have been reported to have various effects, such as inducing apoptosis and causing cell cycle arrests .
Future Directions
The synthesis and evaluation of novel organoselenium compounds, including those incorporating a benzo[d][1,3]dioxole subunit, is an active area of research . These compounds have potential applications in various fields, stimulating widespread research efforts aimed at their synthesis and evaluation .
properties
IUPAC Name |
methyl 2-[[5-(1,3-benzodioxol-5-yl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O4S/c1-16-12(14-15-13(16)21-6-11(17)18-2)8-3-4-9-10(5-8)20-7-19-9/h3-5H,6-7H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HJMUJIKBSNQJPR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN=C1SCC(=O)OC)C2=CC3=C(C=C2)OCO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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